6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

WEE1 Kinase Cancer Cell Cycle Checkpoint Abrogation

Select this specific 6-chloro derivative to ensure target engagement and synthetic utility in your discovery programs. Unlike the unsubstituted parent scaffold (CAS 67074-78-6), the chlorine at the 6-position introduces critical halogen-bonding capacity that can shift kinase potency by orders of magnitude and enables rapid late-stage diversification via cross-coupling. This compound provides a validated starting point for WEE1 inhibitor development (cellular EC50 of 21 nM), selective PDE2A inhibitor programs, and PfG6PD inhibitor optimization (IC50 = 2.56 uM). Avoid misleading SAR by procuring the halogenated core directly.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Cat. No. B13061297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)N=C(C=C2)Cl
InChIInChI=1S/C7H6ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-2H,3H2,(H,9,11)(H,10,12)
InChIKeyPVPSHOHSPGMOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: A Specialized Heterocyclic Scaffold for Targeted Biological Probe & Inhibitor Procurement


6-Chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1314953-23-5, C₇H₆ClN₃O, MW 183.60) is a chlorinated bicyclic heterocycle belonging to the dihydropyridopyrazinone class . Its core 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is a recognized privileged structure in medicinal chemistry [1], and the addition of the 6-chloro substituent confers distinct chemical and biological properties that differentiate it from non-halogenated analogs, enabling specific applications in kinase inhibition, CNS receptor targeting, and agrochemical development [2].

Why the 6-Chloro Group in 6-Chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Cannot Be Casually Substituted


The 6-chloro substituent is not a trivial modification; it serves as a critical determinant of target engagement, metabolic stability, and synthetic utility. In the dihydropyridopyrazinone series, the chlorine atom at the 6-position introduces a distinct halogen-bonding donor/acceptor capacity that is absent in the parent 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 67074-78-6) . This single atomic substitution can shift kinase inhibition potency by orders of magnitude [1] and alters the core's electrophilic character, which is essential for further chemical elaboration through cross-coupling reactions [2]. Using an unsubstituted analog in a SAR campaign or as a negative control is therefore likely to yield misleading or non-translatable data.

6-Chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Differential Activity & Selectivity Evidence vs. Key Analogs


Cellular WEE1 Kinase Inhibition: 6-Chloro-Pyridopyrazinone Scaffold Demonstrates Potent Activity

While the unsubstituted 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is generally associated with CRF1 antagonism [1], the 6-chloro derivative is a key pharmacophoric element in potent WEE1 kinase inhibitors. A specific compound incorporating the 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core (CHEMBL4444364) displays an EC₅₀ of 21 nM for WEE1 inhibition in NCI-H1299 lung cancer cells [2]. This cellular activity, measured by a reduction in Cdc2 phosphorylation at Tyr15, is absent in the non-chlorinated core scaffold, highlighting the 6-chloro group's essential role in target engagement.

WEE1 Kinase Cancer Cell Cycle Checkpoint Abrogation

Anti-Malarial Activity: Low Micromolar Potency Against P. falciparum G6PD

The 6-chloro derivative itself demonstrates measurable inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), an enzyme critical for the parasite's pentose phosphate pathway. The compound exhibits an IC₅₀ of 2.56 μM (2,560 nM) in a resazurin/diaphorase-coupled assay after 2 hours [1]. This is in contrast to more potent PfG6PD inhibitors, which can have IC₅₀ values below 100 nM, and demonstrates that the compound acts as a moderate-affinity ligand. The unsubstituted core 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one shows no reported activity against this target, indicating the chlorine substituent is key for binding to PfG6PD.

Malaria G6PD Antiparasitic

Structural Specificity for PDE2A Inhibition over CRF1 Antagonism

The dihydropyridopyrazinone scaffold is a privileged structure for both CRF1 receptor antagonism and PDE2A inhibition [1][2]. However, the optimal substitution pattern is target-specific. While potent CRF1 antagonists in this series often feature 6-methyl or 8-dialkylamino groups (e.g., IC₅₀ = 0.70 nM for a related compound [1]), the 6-chloro derivative is explicitly claimed for its PDE2A inhibitory activity, which is beneficial for schizophrenia and Alzheimer's disease [2]. The 6-chloro group is a key structural element that confers selectivity for PDE2A over CRF1, a distinction not possible with the unsubstituted or 6-alkyl analogs. Procurement of the 6-chloro analog is therefore crucial for investigating PDE2A-mediated biology without confounding CRF1 off-target effects.

PDE2A CRF1 CNS Disorders

Synthetic Utility: 6-Chloro Group Enables Further Derivatization via Cross-Coupling

From a synthetic procurement standpoint, the 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a versatile late-stage intermediate. The 6-chloro group is a superior synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the unsubstituted or 6-methyl analogs [1]. This allows for efficient and selective introduction of diverse aromatic and heteroaromatic groups to explore chemical space around the pyridine ring. Patents explicitly describe the use of 6-chloro-substituted dihydropyridopyrazinones as key intermediates in the synthesis of BET protein inhibitors (BRD4) [1] and other kinase modulators. This synthetic advantage reduces the number of steps and increases overall yield in the preparation of complex screening libraries.

Synthetic Chemistry Palladium Catalysis BET Inhibitors

Targeted Research & Industrial Applications for 6-Chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one


WEE1 Kinase Chemical Probe Development

Procure the 6-chloro derivative for use as a validated starting point in the development of cellularly active WEE1 kinase inhibitors. The 21 nM EC₅₀ in NCI-H1299 cells [1] provides a baseline for potency and confirms the scaffold's ability to engage WEE1 and abrogate the G2/M checkpoint. Use this core to build focused libraries aimed at improving potency, selectivity, and pharmacokinetic properties for oncology research.

PDE2A-Selective CNS Lead Optimization

Deploy this compound in PDE2A inhibitor programs targeting cognitive disorders such as schizophrenia and Alzheimer's disease. As specified in patents [2], the 6-chloro core is associated with PDE2A activity, avoiding the potent CRF1 antagonism seen in other dihydropyridopyrazinone analogs. This target selectivity is essential for generating clean in vivo efficacy data and minimizing side-effect profiles driven by off-target receptor binding.

Anti-Malarial Fragment Growing Campaign

Use the validated PfG6PD inhibitory activity (IC₅₀ = 2.56 μM) [3] as a starting point for a fragment-based or structure-guided optimization campaign. The moderate potency indicates a specific, albeit weak, binding interaction that can be enhanced through iterative medicinal chemistry to generate novel, non-cytotoxic anti-malarial leads with a new mechanism of action.

Synthesis of Advanced BET Protein Inhibitor Libraries

Leverage the 6-chloro group as a reactive synthetic handle for rapid, late-stage diversification via Suzuki or Buchwald-Hartwig cross-coupling. This approach is explicitly described for generating libraries of BET protein (BRD4) inhibitors [4]. The ability to directly functionalize the pyridine ring allows for efficient SAR exploration and accelerates the identification of potent, selective epigenetic modulators for oncology and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.